Ethyl 3-(4-methoxyphenoxy)-2-methylpropanoate
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Overview
Description
Ethyl 3-(4-methoxyphenoxy)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 3-(4-methoxyphenoxy)-2-methylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-methoxyphenoxy)-2-methylpropanoate typically involves the esterification of 3-(4-methoxyphenoxy)-2-methylpropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the product is extracted and purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized enzymes or solid acids may be used to facilitate the esterification reaction. The use of advanced purification techniques, such as chromatography or crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methoxyphenoxy)-2-methylpropanoate can undergo several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 3-(4-methoxyphenoxy)-2-methylpropanoic acid and ethanol in the presence of an acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 3-(4-methoxyphenoxy)-2-methylpropanoic acid and ethanol.
Reduction: 3-(4-methoxyphenoxy)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-methoxyphenoxy)-2-methylpropanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound may be used in the development of new drugs, particularly those targeting specific biological pathways.
Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-(4-methoxyphenoxy)-2-methylpropanoate depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-(4-methoxyphenoxy)-2-methylpropanoate can be compared with similar compounds such as:
Ethyl 3-(4-methoxyphenoxy)propanoate: Lacks the methyl group on the propanoate moiety.
Mthis compound: Has a methyl ester group instead of an ethyl ester group.
Ethyl 3-(4-hydroxyphenoxy)-2-methylpropanoate: Has a hydroxy group instead of a methoxy group on the phenyl ring.
These compounds share similar structural features but differ in specific functional groups, which can influence their reactivity and applications.
Properties
CAS No. |
646064-57-5 |
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Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
ethyl 3-(4-methoxyphenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C13H18O4/c1-4-16-13(14)10(2)9-17-12-7-5-11(15-3)6-8-12/h5-8,10H,4,9H2,1-3H3 |
InChI Key |
UJKWSUBOXYOMHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)COC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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